1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications
Molecular Rearrangements and Derivatives
- Rearrangement to New Indole and Imidazolinone Derivatives : A study explored the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of indol-3-yl-ureas and imidazolinone derivatives. This process highlights the synthetic versatility of urea-based compounds in creating bioactive molecules (Klásek et al., 2007).
DNA Interaction and Biological Activity
- Interaction with DNA : Another research focused on the interaction of Schiff bases containing urea derivatives with DNA, showing potential for designing molecules with specific biological activities. These interactions were characterized using various spectroscopic methods, indicating an intercalative mode of binding to DNA, which is essential for the development of new therapeutic agents (Ajloo et al., 2015).
Synthesis and Applications in Materials Science
- Synthesis of Aliphatic Hydroxyethyl-substituted Ureas : The synthesis of hydroxyalkyl-substituted ureas demonstrates their importance in high-molecular-weight compound chemistry, such as modifying epoxy and urethane polymers to improve performance. This research underlines the compound's utility in materials science, offering insights into the adaptability and functionalization of urea derivatives for specific applications (Ignat’ev et al., 2015).
Antiproliferative and Antioxidant Activities
- Biological Evaluation of Urea Derivatives : Studies on urea and bis-urea derivatives, including their synthesis and biological evaluation, revealed their antiproliferative effects against various cancer cell lines. These derivatives exhibited selective toxicity, especially against breast carcinoma cells, indicating their potential as lead compounds in anticancer drug development. Additionally, some compounds showed significant antioxidant activity, suggesting a dual role in therapeutic applications (Perković et al., 2016).
Coordination Chemistry and Catalysis
- Dinickel(II) Complexes with Urea Coordination : Research into dinickel(II) complexes involving urea-coordinated binucleating ligands reveals the structural and magnetic properties of these compounds. Such studies contribute to our understanding of coordination chemistry and the potential applications of these complexes in catalysis, material science, and possibly as models for biological systems (Mochizuki et al., 2013).
Properties
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-23-11-8-19-12-14(13-4-2-3-5-15(13)19)17-16(22)18(6-9-20)7-10-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIWVBCAAYJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.